Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly
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Overview
Description
The compound Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly is a synthetic peptide consisting of thirteen amino acids. It is known for its ability to induce nuclear transport, making it a valuable tool in biochemical and physiological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified or substituted
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific reagents depending on the desired modification
Major Products
The major products of these reactions include modified peptides with altered functional groups or disulfide-linked dimers .
Scientific Research Applications
Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly: has several applications in scientific research:
Biochemistry: Used to study protein-protein interactions and nuclear transport mechanisms.
Cell Biology: Investigates cellular localization and transport processes.
Medicine: Potential therapeutic applications in targeting specific cellular pathways.
Industry: Utilized in the development of diagnostic tools and assays
Mechanism of Action
The peptide exerts its effects by mimicking the nuclear localization signal (NLS) found in the SV40 T-antigen. It binds to nuclear import receptors, facilitating the transport of proteins into the nucleus. This process involves interactions with the nuclear pore complex and subsequent translocation into the nuclear compartment .
Comparison with Similar Compounds
Similar Compounds
Gly-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly: Lacks the cysteine residue, affecting its ability to form disulfide bonds.
Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly: Missing the terminal glycine, potentially altering its structural properties
Uniqueness
Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly: is unique due to its specific sequence that includes a cysteine residue, enabling disulfide bond formation and its role in nuclear transport .
Properties
Molecular Formula |
C60H104N20O15S |
---|---|
Molecular Weight |
1377.7 g/mol |
IUPAC Name |
2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[1-[2-[[2-[[2-[(2-amino-3-sulfanylpropanoyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C60H104N20O15S/c1-35(2)50(59(95)71-30-46(82)69-33-49(85)86)79-57(93)42(16-6-10-26-64)76-56(92)43(17-11-27-68-60(66)67)77-54(90)40(14-4-8-24-62)74-53(89)39(13-3-7-23-61)75-55(91)41(15-5-9-25-63)78-58(94)45-18-12-28-80(45)48(84)32-72-52(88)44(29-36-19-21-37(81)22-20-36)73-47(83)31-70-51(87)38(65)34-96/h19-22,35,38-45,50,81,96H,3-18,23-34,61-65H2,1-2H3,(H,69,82)(H,70,87)(H,71,95)(H,72,88)(H,73,83)(H,74,89)(H,75,91)(H,76,92)(H,77,90)(H,78,94)(H,79,93)(H,85,86)(H4,66,67,68) |
InChI Key |
RVYGUKZYSYVROS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CS)N |
Origin of Product |
United States |
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